molecular formula C23H28O7S B11768732 Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside

Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside

Cat. No.: B11768732
M. Wt: 448.5 g/mol
InChI Key: RLMTZCLXZGAZDY-AZCFJWIISA-N
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Description

Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside: is a complex organic compound with the molecular formula C23H28O7S and a molecular weight of 448.54 g/mol. This compound is a derivative of rhamnopyranoside, a type of sugar molecule, and is characterized by the presence of allyl, benzyl, and p-toluenesulfonyl groups. It is known for its potential biomedical applications, particularly its antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside typically involves multiple steps, starting from the base sugar molecule, rhamnopyranoside. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the rhamnopyranoside are protected using benzyl and p-toluenesulfonyl groups to prevent unwanted reactions.

    Introduction of Allyl Group: The allyl group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base like sodium hydride.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the allyl group or to modify the benzyl and p-toluenesulfonyl groups.

    Substitution: The benzyl and p-toluenesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can lead to the formation of deprotected rhamnopyranoside derivatives.

Scientific Research Applications

Chemistry: In chemistry, Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in organic synthesis.

Biology and Medicine: The compound exhibits significant antiviral properties, particularly against RNA viruses. It impedes viral replication, making it a potential candidate for antiviral drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside involves its interaction with viral RNA, inhibiting replication. The molecular targets include viral enzymes essential for replication, such as RNA-dependent RNA polymerase. By binding to these enzymes, the compound prevents the synthesis of viral RNA, thereby controlling the infection.

Comparison with Similar Compounds

  • Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside
  • Allyl 3-O-benzyl-2-O-methylsulfonyl-a-L-rhamnopyranoside

Uniqueness: Compared to similar compounds, Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside stands out due to its specific antiviral properties and the presence of the p-toluenesulfonyl group, which enhances its stability and reactivity.

Properties

Molecular Formula

C23H28O7S

Molecular Weight

448.5 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C23H28O7S/c1-4-14-27-23-22(30-31(25,26)19-12-10-16(2)11-13-19)21(20(24)17(3)29-23)28-15-18-8-6-5-7-9-18/h4-13,17,20-24H,1,14-15H2,2-3H3/t17-,20-,21+,22+,23+/m0/s1

InChI Key

RLMTZCLXZGAZDY-AZCFJWIISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O

Canonical SMILES

CC1C(C(C(C(O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O

Origin of Product

United States

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